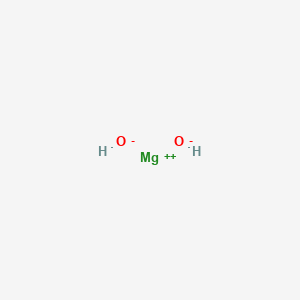
Magnesium Hydroxide
Cat. No. B1148283
Key on ui cas rn:
1909-42-8
M. Wt: 58.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US07419643B1
Procedure details


In lieu of a limestone or lime-based scrubbing system, flue gas containing sulfur dioxide may be treated by passing it through a scrubbing unit that utilizes a magnesium-containing scrubbing agent, e.g., a magnesium hydroxide slurry. The magnesium hydroxide reacts with sulfur dioxide to produce magnesium sulfite and magnesium bisulfite. The magnesium hydroxide slurry also reacts with hydrochloric acid in the flue gas, producing magnesium chloride, although there is very little hydrochloric acid in the flue gas compared to sulfur dioxide. The following chemical reactions occur in the scrubbing unit: SO2+Mg(OH)2→MgSO3+H2O (1) H2O+SO2+MgSO3→Mg(HSO3)2 (2) Mg(HSO3)2+Mg(OH)2→2MgSO3 (3) 2HCl+Mg(OH)2→MgCl2+2H2O (4)
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[OH-].[Mg+2]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
may be treated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07419643B1
Procedure details


In lieu of a limestone or lime-based scrubbing system, flue gas containing sulfur dioxide may be treated by passing it through a scrubbing unit that utilizes a magnesium-containing scrubbing agent, e.g., a magnesium hydroxide slurry. The magnesium hydroxide reacts with sulfur dioxide to produce magnesium sulfite and magnesium bisulfite. The magnesium hydroxide slurry also reacts with hydrochloric acid in the flue gas, producing magnesium chloride, although there is very little hydrochloric acid in the flue gas compared to sulfur dioxide. The following chemical reactions occur in the scrubbing unit: SO2+Mg(OH)2→MgSO3+H2O (1) H2O+SO2+MgSO3→Mg(HSO3)2 (2) Mg(HSO3)2+Mg(OH)2→2MgSO3 (3) 2HCl+Mg(OH)2→MgCl2+2H2O (4)
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
lime
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[OH-].[Mg+2]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
may be treated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
